molecular formula C17H22N2O2 B12461340 N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide

N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide

Cat. No.: B12461340
M. Wt: 286.37 g/mol
InChI Key: DGCKRPRLRWAMMP-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural features and potential biological activities

Preparation Methods

The synthesis of N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of isatin, isocyanide, and β-amino acid components in a multicomponent Ugi reaction has been reported to yield β-lactam-containing compounds in high yields . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins . Its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit lipid peroxidation . The exact molecular targets and pathways involved may vary depending on the specific application and biological system.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H22N2O2/c20-15-9-12-19(15)17(10-5-2-6-11-17)16(21)18-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,21)

InChI Key

DGCKRPRLRWAMMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC=CC=C2)N3CCC3=O

Origin of Product

United States

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